3-carbamoylnaphthalene-1-carboxylic acid
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Overview
Description
3-carbamoylnaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a carbamoyl group (-CONH2) and a carboxylic acid group (-COOH) attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-carbamoylnaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the nitration of naphthalene to form 3-nitronaphthalene, followed by reduction to obtain 3-aminonaphthalene. The amino group is then converted to a carbamoyl group through a reaction with phosgene or a similar reagent. Finally, the carboxylation of the naphthalene ring is achieved through a reaction with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the carboxylation reaction. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-carbamoylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 3-aminonaphthalene-1-carboxylic acid.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
3-carbamoylnaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-carbamoylnaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-aminonaphthalene-1-carboxylic acid: Similar structure but with an amino group instead of a carbamoyl group.
Naphthalene-1,3-dicarboxylic acid: Contains two carboxylic acid groups.
3-nitronaphthalene-1-carboxylic acid: Contains a nitro group instead of a carbamoyl group.
Uniqueness
3-carbamoylnaphthalene-1-carboxylic acid is unique due to the presence of both a carbamoyl group and a carboxylic acid group on the naphthalene ring
Properties
CAS No. |
2055888-98-5 |
---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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